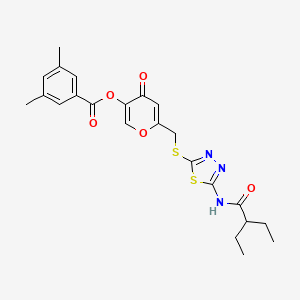

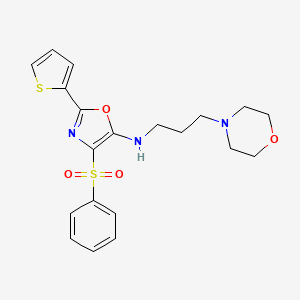

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor of a protein kinase known as PIM1, which is involved in the regulation of cell growth and survival. In

Scientific Research Applications

Histamine H4 Receptor Ligands

Research has focused on the synthesis and optimization of 2-aminopyrimidines, including derivatives similar to N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide, as ligands for the histamine H4 receptor (H4R). These studies aim to develop compounds with potent in vitro activity and in vivo efficacy as anti-inflammatory and antinociceptive agents, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Cholinesterase and Aβ-Aggregation Inhibitors

A class of 2,4-disubstituted pyrimidines has been designed, synthesized, and evaluated as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds, including variations of the core chemical structure of interest, have shown promise in vitro for their potential to target multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).

Anticancer and Anti-5-Lipoxygenase Agents

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have demonstrated anticancer and anti-5-lipoxygenase activities. These compounds, leveraging the pyrimidine scaffold, have shown cytotoxic effects against cancer cell lines and 5-lipoxygenase inhibition, highlighting a structure-activity relationship that informs further drug development (Rahmouni et al., 2016).

Antimicrobial Agents

The pyrrole derivative BM212, structurally related to N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide, has shown significant inhibitory activity against Mycobacterium tuberculosis and some nontuberculosis mycobacteria. This compound has demonstrated the ability to inhibit drug-resistant mycobacteria and exert bactericidal activity against intracellular bacilli, suggesting its potential as a novel antimicrobial agent (Deidda et al., 1998).

Mechanism of Action

Target of Action

The compound contains a pyrimidine ring and a piperazine ring. Pyrimidine derivatives are known to interact with various biological targets, including nucleic acids and several enzymes. Piperazine derivatives are known to interact with various neurotransmitter receptors in the nervous system .

Mode of Action

Piperazine derivatives often act as agonists or antagonists at neurotransmitter receptors .

Biochemical Pathways

Without specific information on the compound, it’s difficult to predict the exact biochemical pathways it might affect. Based on its structural features, it could potentially interfere with nucleic acid synthesis or neurotransmission .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Piperazine derivatives are generally well absorbed in the gastrointestinal tract and are known to cross the blood-brain barrier. They are typically metabolized in the liver and excreted in the urine .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if it acts on nucleic acid synthesis, it could potentially have anti-cancer or anti-viral effects. If it acts on neurotransmitter receptors, it could potentially have effects on mood, cognition, or pain perception .

Action Environment

The action of the compound could be influenced by various environmental factors, including pH, temperature, and the presence of other substances that could interact with the compound or its targets .

properties

IUPAC Name |

(E)-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O/c1-22-9-11-23(12-10-22)18-19-13-16(14-20-18)21-17(24)8-7-15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,21,24)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLYYZOHVDYLGS-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B2942566.png)

![N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2942568.png)

![3-(2-oxo-2-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942570.png)

![5-[1-(2-Fluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2942571.png)

![6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione](/img/structure/B2942572.png)

![4-Amino-3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2942574.png)

![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B2942579.png)

![2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate](/img/structure/B2942583.png)